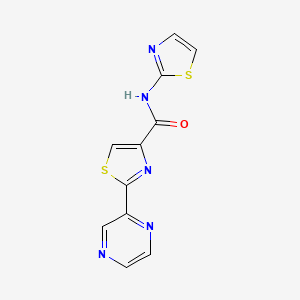

![molecular formula C20H18ClN3O3S B2514604 (4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanone CAS No. 897471-68-0](/img/structure/B2514604.png)

(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

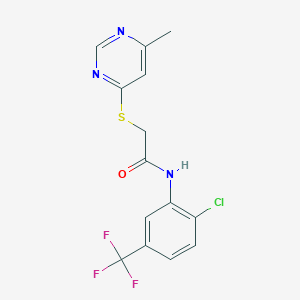

The compound “(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanone” is a structurally modified 3-(piperazin-1-yl)-1,2-benzothiazole derivative . It has been evaluated for drug likeness or “drugability” according to Lipinski’s rule of five (RO5) .

Synthesis Analysis

The synthesis of this compound involves a multi-step procedure . The insertion of a piperazine unit in place of a 6-methylene chain in the linker between the head (pyridylacetamide) and tail (benzimidazole) moieties led to a marked enhancement of the aqueous solubility (up to 19 mg/mL at pH 1.2) and a significant improvement of the oral absorption .

Molecular Structure Analysis

The molecular structure of this compound is characterized by IR, 1 H NMR, 13 C NMR, and mass spectral technique . The compound has a molecular formula of C13H16N2O3 .

Chemical Reactions Analysis

The compound has shown potential cytotoxic efficacy with prolonged activity against different cancer cell lines as well as against Dalton’s solid lymphoma progression .

Physical And Chemical Properties Analysis

The compound has a molecular weight of 248.28 g/mol . It has a good aqueous solubility (up to 19 mg/mL at pH 1.2) .

Applications De Recherche Scientifique

Anti-Inflammatory Activity

The compound’s anti-inflammatory potential is of interest due to its potential therapeutic applications. Nonsteroidal anti-inflammatory drugs (NSAIDs) primarily inhibit cyclooxygenase (COX) enzymes, which play a crucial role in prostaglandin synthesis. While traditional NSAIDs (such as aspirin and ibuprofen) are non-selective and can cause gastrointestinal side effects, selective COX-2 inhibitors (coxibs) were developed to minimize these issues. Investigating the COX-1 and COX-2 inhibitory effects of this compound could shed light on its anti-inflammatory properties .

Ulcerogenic and Gastrointestinal Effects

Assessing the compound’s impact on the gastrointestinal mucosa is crucial. While some NSAIDs cause ulceration due to COX-1 inhibition, coxibs were designed to minimize these effects. Investigating whether this compound exhibits low ulcerogenic and irritative actions compared to standard NSAIDs is valuable .

Quorum Sensing Inhibition

Considering the emerging field of quorum sensing inhibitors, this compound’s potential in disrupting bacterial communication pathways is intriguing. Quorum sensing plays a role in bacterial virulence and biofilm formation. Investigating its effects on quorum sensing could have therapeutic implications .

Cell Migration and Apoptosis

Assessing the compound’s impact on cell migration and apoptosis is relevant. Compounds that inhibit cell migration and induce apoptosis hold promise for cancer therapy. Comparing its effects with known compounds (such as 7-chloro-N-(2,6-dichlorophenyl)benzo[d]thiazol-2-amine) could reveal its potential .

Anti-Tubercular Activity

Given the ongoing global challenge of tuberculosis, exploring the compound’s anti-tubercular properties is valuable. Comparing its inhibitory concentrations with standard reference drugs can provide insights into its efficacy .

Propriétés

IUPAC Name |

[4-(6-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-(2,3-dihydro-1,4-benzodioxin-6-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClN3O3S/c21-14-2-3-15-18(12-14)28-20(22-15)24-7-5-23(6-8-24)19(25)13-1-4-16-17(11-13)27-10-9-26-16/h1-4,11-12H,5-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZTHHWPKEFHOMQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC3=C(S2)C=C(C=C3)Cl)C(=O)C4=CC5=C(C=C4)OCCO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,4-Dimethoxyphenyl)-2-{[2-(3,4-dimethoxyphenyl)-5-(4-methylphenyl)-1H-imidazol-4-YL]sulfanyl}acetamide](/img/structure/B2514522.png)

![Tert-butyl 2-[[4-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]methyl]piperidine-1-carboxylate](/img/structure/B2514526.png)

![4-[(2-Methylpropan-2-yl)oxy]butan-1-amine;hydrochloride](/img/structure/B2514532.png)

![9-(3,4-dimethylphenyl)-1,7-dimethyl-3-(2-oxopropyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2514543.png)